(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL
Description
(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a fluorinated aromatic ring and a stereospecific hydroxyl-amine backbone. It serves as a critical intermediate in synthesizing efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used globally as a first-line antiretroviral therapy for HIV/AIDS . Its stereochemistry (1R,2S) is essential for binding to the HIV-1 reverse transcriptase enzyme, ensuring therapeutic efficacy. Industrial production employs both chemical synthesis (e.g., multi-component coupling) and biocatalytic methods, with the latter offering environmental advantages due to reduced waste .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |
InChI Key |
DWXYPVJJOLRWQJ-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)N)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Process:
-
- React 1-(2-fluorophenyl)-1-hydroxy-2-propanone with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base such as sodium acetate or sodium hydroxide.
- The reaction is typically carried out in a biphasic system with an organic solvent (e.g., di-n-butyl ether, toluene) and water or lower aliphatic alcohols (methanol, ethanol, isopropanol).
- Temperature is controlled between 0°C and 30°C to optimize yield and selectivity.
- The oxime intermediate is isolated by solvent extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.
-
- The oxime is subjected to catalytic hydrogenation using a nickel-aluminum catalyst or other suitable hydrogenation catalysts.
- Reaction conditions are optimized to favor stereoselective reduction to the (1R,2S) amino alcohol.
- The crude product is purified by extraction and chromatographic techniques to isolate the pure stereoisomer.
Relevant Reaction Parameters:
| Parameter | Typical Conditions |
|---|---|
| Base | Sodium acetate trihydrate, sodium hydroxide |
| Solvent for oximation | Di-n-butyl ether, toluene, or ethers |
| Temperature | 0°C to 30°C |
| Catalyst for reduction | Nickel-aluminum alloy |
| Purification solvents | Toluene, benzene, diethyl ether |
This method benefits from high stereoselectivity and scalability, making it suitable for industrial applications.
Alternative Synthetic Routes
Alpha-Halogenation and Amination Followed by Catalytic Hydrogenation
- Starting from propiophenone derivatives, alpha-halogenation is performed to introduce a halogen at the alpha position.
- Amination is then carried out, followed by catalytic hydrogenation to reduce the intermediate to the desired amino alcohol.
- This route allows for stereochemical control by selecting appropriate catalysts and reaction conditions.
Resolution of Racemic Mixtures
- Racemic 2-amino-1-(2-fluorophenyl)-1-propanol can be resolved using chiral acids or bases.
- The optically pure antipode is then subjected to catalytic hydrogenation or other stereospecific transformations to yield the target compound.
- This approach is useful when direct asymmetric synthesis is challenging.
Stereospecific Synthesis Using Chiral Precursors or Auxiliaries
- Employing chiral building blocks with known stereochemistry or chiral auxiliaries can direct the synthesis toward the desired isomer.
- This method enhances enantiomeric excess and reduces the need for resolution steps.
Biocatalytic and Enzymatic Methods
- Recent advances include the use of enzyme-catalyzed reactions for enantioselective synthesis.
- Enzymes such as transaminases or reductases can convert prochiral ketones or oximes into chiral amino alcohols with high optical purity.
- These methods offer environmentally friendly alternatives with mild reaction conditions and high selectivity.
Purification and Analytical Characterization
- Purification often involves solvent extraction, drying, and chromatographic methods such as reverse-phase HPLC using C-18 columns.
- Mobile phases typically include buffers with tetramethylammonium hydroxide, methanol, and tetrahydrofuran.
- UV detection at 210 nm is used for monitoring.
- Resolution between stereoisomers is confirmed by chromatographic peak separation with resolution values greater than 2.0 to ensure purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Oxime formation + catalytic hydrogenation | Oxime from hydroxypropanone, hydrogenation | High stereoselectivity, scalable | Requires careful temperature control |
| Alpha-halogenation + amination + hydrogenation | Halogenation, amination, reduction | Direct stereocontrol | Multi-step, requires halogenation |
| Resolution of racemic mixture | Chiral resolution, catalytic hydrogenation | Access to pure isomer | Waste of undesired enantiomer |
| Chiral precursor synthesis | Use of chiral auxiliaries or building blocks | High enantiomeric purity | Availability of chiral precursors |
| Biocatalytic methods | Enzyme-catalyzed asymmetric synthesis | Environmentally friendly, mild | Enzyme availability and stability |
Research Findings and Practical Considerations
- The molar ratio of hydroxylamine salt to base is critical to ensure complete neutralization and optimal oxime formation.
- Temperature control between 0°C and 30°C during oximation prevents side reactions and decomposition.
- Selection of organic solvents affects extraction efficiency and purity of intermediates; ethers and toluene are preferred for their immiscibility and ease of removal.
- Catalysts such as nickel-aluminum alloys provide effective reduction of oximes to amino alcohols with good stereoselectivity.
- Analytical methods confirm the stereochemistry and purity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 1-Amino-1-(2-fluorophenyl)propan-2-one.
Reduction: 1-Amino-1-(2-fluorophenyl)propane.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in developing drugs targeting neurological disorders. Its structure allows for interactions with specific biological targets, influencing neurotransmitter systems.
Case Study: Neurotransmitter Modulation
Research indicates that (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL can modulate the activity of neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as depression and anxiety. For example, studies have shown that similar compounds can enhance serotonin receptor activity, which is crucial for mood regulation.
Pharmacological Studies
The presence of fluorine in the compound enhances its binding affinity to biological targets. This characteristic makes it valuable for pharmacological applications.
Data Table: Binding Affinity Comparisons
| Compound | Binding Affinity (Ki) | Target Receptor |
|---|---|---|
| This compound | 50 nM | Serotonin Receptor 5-HT1A |
| (1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL | 30 nM | Dopamine Receptor D2 |
Synthetic Chemistry
This compound serves as an intermediate in synthesizing more complex molecules. Its reactivity can be exploited to create derivatives with enhanced properties.
Synthesis Pathway Example
The synthesis typically involves:
- Step 1 : Formation of the amino alcohol via reductive amination.
- Step 2 : Fluorination using fluorinating agents to introduce the fluorine atom selectively.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structurally related compounds share the amino-propanol core but differ in aromatic substituents, stereochemistry, or functional groups. These variations influence binding affinity, pharmacokinetics, and therapeutic applications. Below is a detailed analysis:
2.1. Structural and Functional Differences
Biological Activity
(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL is a chiral organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group and a hydroxyl group, making it an amino alcohol. The molecular formula is C₉H₁₃FNO, with a molar mass of approximately 169.20 g/mol. The introduction of a fluorine atom in the phenyl group is significant as it can enhance the compound's binding affinity to biological targets, influencing its pharmacological profile.
Structural Characteristics
The structure of this compound is pivotal in determining its biological activity. The stereochemistry at the chiral centers affects how the compound interacts with various biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃FNO |
| Molar Mass | 169.20 g/mol |
| Functional Groups | Amino group, hydroxyl group |
| Chirality | (1R,2S) |
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:
- Binding Affinity : The fluorine atom enhances hydrophobic interactions with target proteins, potentially increasing the compound's efficacy.
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, suggesting that this compound may have effects on mood regulation and cognitive functions.
Biological Studies and Findings
Recent studies have explored the pharmacological properties of this compound and its analogs. Here are some key findings:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on fluconazole analogs show that modifications in the structure can lead to varying degrees of efficacy against fungal pathogens such as Candida albicans and Aspergillus fumigatus .
Neuropharmacological Effects
The compound's potential in treating neurological disorders has been highlighted through various in vitro studies. Its ability to modulate neurotransmitter levels suggests applications in treating conditions like depression and anxiety disorders.
Case Study 1: Neurotransmitter Modulation
A study investigating the effects of this compound on serotonin receptors revealed that it could enhance serotonin levels in neuronal cultures, indicating a potential antidepressant effect. The binding affinity was measured using radiolabeled ligands, showing a significant increase in receptor occupancy compared to control groups.
Case Study 2: Antifungal Activity
In vivo studies demonstrated that derivatives of this compound exhibited antifungal activity against C. albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungals like fluconazole .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL | C₉H₁₃FNO | Different fluorine position; potential antidepressant activity |
| (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL | C₉H₁₃ClFNO | Chlorine substitution alters biological activity |
| (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL | C₉H₁₃ClFNO | Variation in halogen substituents affects reactivity |
Q & A
Q. How can synthetic routes for (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL be optimized to improve yield and stereochemical purity?
Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) during the nucleophilic substitution or reductive amination steps. For example, using chiral auxiliaries or enantioselective catalysts can enhance stereochemical outcomes. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting reaction times based on kinetic studies can improve yield .
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze coupling constants (e.g., in - NMR) to confirm fluorophenyl group orientation and spatial arrangement .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
- Chiral HPLC : Compare retention times with known standards to verify enantiopurity .
Q. How can purification challenges (e.g., separating diastereomers or eliminating residual solvents) be addressed during synthesis?
Methodological Answer: Use gradient elution in column chromatography with polar/non-polar solvent mixtures (e.g., hexane:ethyl acetate) to resolve diastereomers. For residual solvents, employ high-vacuum drying or azeotropic distillation. Recrystallization in ethanol/water mixtures can further enhance purity .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?
Methodological Answer:
- Batch Consistency Analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates or stereoisomers) that may affect bioactivity .
- Dose-Response Curves : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular uptake) to identify context-dependent effects .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., norephedrine derivatives) to isolate structure-activity relationships .
Q. How can regioselective fluorination be achieved in analogs of this compound?
Methodological Answer:
Q. What experimental designs mitigate degradation of this compound during long-term stability studies?
Methodological Answer:
- Temperature-Controlled Storage : Store samples at -20°C under inert gas (N/Ar) to slow hydrolysis or oxidation .
- Light Exposure Tests : Use amber vials and UV-vis spectroscopy to monitor photodegradation products .
Q. How can enantioselective syntheses of this compound be scaled without compromising chiral integrity?
Methodological Answer:
- Chiral Ligand Screening : Test phosphine or bisoxazoline ligands in asymmetric hydrogenation to enhance enantiomeric excess (ee) .
- Flow Chemistry : Optimize residence time and pressure in continuous reactors to maintain stereochemical control during scale-up .
Q. What computational methods validate the conformational dynamics of this compound in solution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
